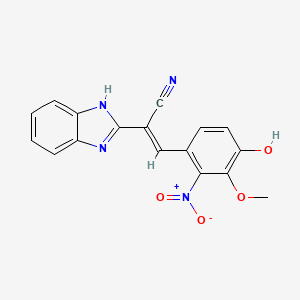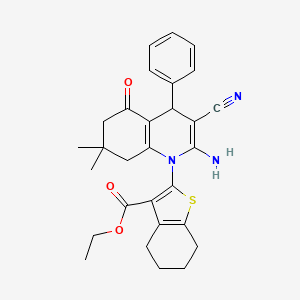
2-(1H-Benzoimidazol-2-yl)-3-(4-hydroxy-3-methoxy-2-nitro-phenyl)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reactions: The benzodiazole ring can be further functionalized through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the benzodiazole derivative with a substituted phenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzodiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Dye Synthesis:
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Fluorescent Probes: The compound may interact with specific biomolecules, resulting in a fluorescence signal.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Substituted Phenyl Compounds: Compounds with similar substituted phenyl groups.
Uniqueness
Structural Features: The combination of a benzodiazole ring with a substituted phenyl group is unique and may confer specific properties.
Functional Groups: The presence of hydroxyl, methoxy, and nitro groups provides multiple sites for chemical modification and interaction.
Properties
Molecular Formula |
C17H12N4O4 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxy-3-methoxy-2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12N4O4/c1-25-16-14(22)7-6-10(15(16)21(23)24)8-11(9-18)17-19-12-4-2-3-5-13(12)20-17/h2-8,22H,1H3,(H,19,20)/b11-8+ |
InChI Key |
XGWZHVFLPYFERU-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C(C#N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11526004.png)
![2-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11526007.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B11526019.png)

![4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide](/img/structure/B11526029.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11526035.png)
![Carbamic acid, N-[1-[2-[1-(4-methoxyphenylimino)-2,2,2-trifluoroethyl]hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B11526050.png)
![Ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11526062.png)
![Methyl [2-(benzylsulfonyl)-4,6-dinitrophenyl]carbamate](/img/structure/B11526070.png)
![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526076.png)
![Propenamide, 3-(2-furyl)-N-[2-(2-biphenyloxy)ethyl]-](/img/structure/B11526081.png)
![1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11526082.png)
![Diethyl (2-{[2-(diphenylphosphoroso)phenoxy]methyl}phenyl)phosphonate](/img/structure/B11526092.png)
